REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](F)=[C:4](F)[C:3]=1[F:14].BrC1C=C2C(=CC=1)C(F)(F)C(F)(F)C=C2.[NH4+].[OH-]>C1COCC1.[Zn]>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[F:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C2=CC=CC=C12)F)F)F
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(C(C2=CC1)(F)F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under N2 for 24 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane (30 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a short silica column (20 g)
|
Type
|
CUSTOM
|
Details
|
The hexane solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
CUSTOM
|
Details
|
This crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling to room temperature
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC2=CC=CC=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |